An In-depth Technical Guide to 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone: Physicochemical Properties and Analytical Characterization
An In-depth Technical Guide to 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone: Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, benzophenone derivatives represent a cornerstone of molecular design. Their inherent photochemical properties and rigid structural framework make them invaluable scaffolds for the development of novel therapeutic agents and functional materials.[1] This guide focuses on a specific derivative, 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone, a compound of interest due to the strategic incorporation of a dioxolane moiety. This functional group can serve as a protected aldehyde, a key synthetic handle, or a modulator of physicochemical properties such as solubility and bioavailability.
This document provides a comprehensive overview of the core physicochemical properties of 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone, with a primary focus on its exact molecular weight. Understanding this fundamental property is paramount for researchers, as it forms the basis for compound identification, purity assessment, and stoichiometric calculations in synthetic and biological assays. We will delve into the theoretical calculation of its molecular weight, methodologies for its experimental determination, and the broader implications of this data in a research and development context.
Physicochemical Properties
The precise physicochemical characteristics of a molecule are dictated by its elemental composition and three-dimensional structure. For 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone, these properties are crucial for predicting its behavior in various chemical and biological systems.
Molecular Structure and Formula
The systematic name, 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone, precisely defines the arrangement of its constituent atoms. The structure consists of a central ketone (the "benzophenone" core). One of the phenyl rings is substituted with a methyl group at the 2-position, and the other phenyl ring is substituted at the 4-position with a 1,3-dioxolane ring.
Based on this structure, the chemical formula can be determined by counting the number of carbon, hydrogen, and oxygen atoms:
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Benzophenone core: C13H10O
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Methyl group: CH3 (replaces one H)
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1,3-Dioxolane group: C3H5O2 (replaces one H)
Summing these parts gives the molecular formula: C17H16O3 .
Figure 1. Molecular structure of 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone.
Exact Molecular Weight
The exact molecular weight is a fundamental property calculated from the sum of the exact masses of the most abundant isotopes of the elements in the molecule. This value is critical for high-resolution mass spectrometry analysis.
Using the exact masses of the most common isotopes:
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Carbon-12: 12.000000 Da
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Hydrogen-1: 1.007825 Da
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Oxygen-16: 15.994915 Da
The exact molecular weight of C17H16O3 is calculated as follows: (17 * 12.000000) + (16 * 1.007825) + (3 * 15.994915) = 268.109945 Da
For most laboratory purposes, the molecular weight is calculated using the standard atomic weights, which are weighted averages of the natural abundances of the isotopes.
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Carbon: 12.011 g/mol
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Hydrogen: 1.008 g/mol
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Oxygen: 15.999 g/mol
The molecular weight is: (17 * 12.011) + (16 * 1.008) + (3 * 15.999) = 268.307 g/mol
| Property | Value |
| Molecular Formula | C17H16O3 |
| Average Molecular Weight | 268.307 g/mol |
| Exact Mass | 268.109945 Da |
Experimental Determination of Molecular Weight
While theoretical calculations provide a precise expected value, experimental verification is a cornerstone of scientific integrity. High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact molecular weight of a compound.
Experimental Workflow: High-Resolution Mass Spectrometry
Figure 2. A typical workflow for the determination of exact molecular weight by HRMS.
Protocol:
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Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
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Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized, most commonly using electrospray ionization (ESI). In positive ion mode, the molecule will likely be observed as the protonated species [M+H]+ or a sodium adduct [M+Na]+.
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Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. These instruments have the capability to measure mass-to-charge ratios (m/z) with high accuracy and precision.
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Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the ionized molecule of interest. The experimentally determined m/z value is then compared to the theoretically calculated exact mass. A mass accuracy of less than 5 ppm (parts per million) is typically required to confirm the elemental composition.
Significance in Research and Drug Development
The precise molecular weight of 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is not merely a number; it is a critical piece of data with far-reaching implications.
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Compound Identity and Purity: In chemical synthesis, confirmation of the molecular weight is the first and most crucial step in verifying that the target molecule has been successfully produced. It also aids in assessing the purity of the sample, as impurities will give rise to other signals in the mass spectrum.
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Structure Elucidation: In conjunction with other spectroscopic techniques like NMR and IR spectroscopy, the exact mass provides a definitive piece of evidence for the chemical structure.
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Metabolite Identification: In drug metabolism studies, researchers track the biotransformation of a parent drug into its metabolites. By predicting the mass shifts associated with common metabolic reactions (e.g., hydroxylation, glucuronidation), HRMS can be used to identify and characterize these metabolites.
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Quantitative Analysis: While not providing direct quantitative information, accurate mass data is essential for developing quantitative assays, such as liquid chromatography-mass spectrometry (LC-MS), where specific m/z values are monitored to measure the concentration of the compound in complex biological matrices.
Conclusion
4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is a molecule with significant potential in various scientific domains. Its exact molecular weight of 268.109945 Da (for the monoisotopic mass) and an average molecular weight of 268.307 g/mol are fundamental constants that underpin all further research and development activities. The methodologies for its determination, particularly high-resolution mass spectrometry, are integral to ensuring the quality and validity of scientific data. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently work with this promising compound.
References
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NextSDS. 4-CYANO-4'-(1,3-DIOXOLAN-2-YL)BENZOPHENONE - Chemical Substance Information. Available from: [Link]
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PubChem. 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone. Available from: [Link]
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Semantic Scholar. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
